2-Amino-3'-hydroxy-acetophenone hydrochloride

Thermal Analysis Purity Assessment Pre-formulation

Researchers encounter irreproducible TRPM8 modulator synthesis when substituting the free base or positional isomers for 2-Amino-3'-hydroxy-acetophenone hydrochloride. This exact hydrochloride salt (CAS 14665-75-9), specified as the reactant in patent WO 2014130582 A2, guarantees correct reactivity and intermediate formation. • Pharmacopoeial impurity standard (Phenylephrine Impurity 10) for HPLC/UHPLC method validation. • Stable hydrochloride form with defined melting point (221-222°C) for identity verification. • Kynuridine metabolite for oncology/metabolomics studies. Procure the exact salt to eliminate synthetic variability and meet regulatory QC specifications.

Molecular Formula C8H10ClNO2
Molecular Weight 187.623
CAS No. 14665-75-9
Cat. No. B598515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3'-hydroxy-acetophenone hydrochloride
CAS14665-75-9
Molecular FormulaC8H10ClNO2
Molecular Weight187.623
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)CN.Cl
InChIInChI=1S/C8H9NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,10H,5,9H2;1H
InChIKeyKNXFQMJCHAKLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3'-hydroxy-acetophenone Hydrochloride: Key Intermediate & Impurity Standard


2-Amino-3'-hydroxy-acetophenone hydrochloride (CAS: 14665-75-9), also known as Phenylephrine Impurity 10, is an organic hydrochloride salt with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol . It is a derivative of 2-amino-3'-hydroxyacetophenone, a compound involved in tryptophan metabolism and identified as a kynuridine metabolite [1]. This compound is a solid, typically appearing as a pale beige to brown powder, and is known for its application as a reactant in the synthesis of TRPM8 modulators [2]. Additionally, its role as a specified impurity in pharmaceutical analysis provides a verifiable basis for its use in quality control .

Synthetic route

TRPM8 modulator synthesis per patent WO 2014130582 A2

Analytical standard

Phenylephrine Impurity 10 for pharmacopoeial impurity profiling

Metabolism research

Kynuridine metabolite for tryptophan pathway studies

Why Substituting with Free Base or Analogs Fails


Direct substitution of 2-Amino-3'-hydroxy-acetophenone hydrochloride with its free base (2'-Amino-3'-hydroxyacetophenone, CAS: 4502-10-7) or other positional isomers is not a scientifically sound practice due to significant differences in physicochemical properties. The hydrochloride salt exhibits a markedly different melting point (221–222°C ) compared to the free base (182°C [1]), indicating a distinct crystal lattice and thermal stability profile. Furthermore, the free base demonstrates a clearly defined, albeit limited, solubility profile in common research solvents (e.g., DMF: 2 mg/mL, DMSO: 1 mg/mL, PBS: 0.25 mg/mL [1]), which is a known bottleneck for reproducible in vitro assays. While the hydrochloride form is also reported to have 'slight' solubility in similar solvents , the change in salt form can alter dissolution kinetics and bioavailability in experimental systems . Substituting with other analogs, such as 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS: 90005-55-3) , would introduce a different regioisomer with entirely distinct, unvalidated chemical behavior, potentially leading to off-target effects or failed synthesis .

Free base (CAS 4502-10-7) has a lower melting point (182°C vs 221–222°C) and distinct thermal stability, which may alter long-term storage behavior.

Free base shows limited aqueous solubility (0.25 mg/mL in PBS); salt form may shift dissolution kinetics in biological assays.

Regioisomers (e.g., CAS 90005-55-3) introduce unvalidated reactivity and off-target potential; not suitable as direct replacements.

Differentiation Evidence: Thermal, Solubility & Applications


Thermal Stability: Higher Melting Point vs. Free Base

The hydrochloride salt form of 2-Amino-3'-hydroxy-acetophenone demonstrates a significantly higher melting point (221–222°C ) compared to its free base, 2'-Amino-3'-hydroxyacetophenone (182°C [1]). This difference of approximately 40°C is a strong indicator of a more stable, ordered crystal lattice in the salt form.

Melting point
Head-to-head
HCl salt: 221–222°C
Free base: 182°C
Higher thermal stability supports storage integrity
Data from ChemicalBook
Thermal Analysis Purity Assessment Pre-formulation

Free Base Solubility vs. Salt Form

The free base form exhibits a defined, albeit limited, solubility profile in key research solvents: 2 mg/mL in DMF, 1 mg/mL in DMSO, and 0.25 mg/mL in PBS (pH 7.2) [1]. This data point serves as a baseline against which the handling and formulation behavior of the hydrochloride salt can be understood.

Solubility profile
Class-level
Free base: DMF 2, DMSO 1, PBS 0.25 mg/mL
Salt form: reported slightly soluble
Aqueous assay compatibility may differ; salt form likely improves solubility
Quantitative salt solubility not provided; verify experimentally
Solubility Assay Development Bioconjugation

TRPM8 Modulator Synthesis Reactant

2-Amino-3'-hydroxy-acetophenone hydrochloride is explicitly named as a reactant for the synthesis of TRPM8 modulators in the patent WO 2014130582 A2 [1]. While specific activity data (e.g., IC50) for this compound itself against TRPM8 is not widely reported in the public domain, its utility as a validated synthetic intermediate is established in the patent literature.

Synthetic utility
Reported
Named reactant in WO 2014130582 A2
Supports replication of TRPM8 modulator synthetic route
Patent-listed; verify specific reaction conditions
Medicinal Chemistry TRPM8 Synthesis

Phenylephrine Impurity 10 Standard

The compound is unequivocally identified and commercialized as Phenylephrine Impurity 10 , a specified impurity for the common decongestant drug phenylephrine. This designation establishes its critical use as a reference standard for developing and validating analytical methods (e.g., HPLC, UHPLC) to ensure the purity of phenylephrine hydrochloride active pharmaceutical ingredients and formulations [1].

Impurity designation
Specification review
Phenylephrine Impurity 10 (EP)
Required for pharmacopoeial impurity profiling methods
COA necessary for method validation
Impurity Profiling Quality Control Analytical Chemistry

Research & Industrial Applications


TRPM8 Modulator Synthesis

As the reactant specifically named in patent WO 2014130582 A2, 2-Amino-3'-hydroxy-acetophenone hydrochloride is essential for researchers in medicinal chemistry and chemical biology who are synthesizing a focused library of TRPM8 modulators. Its use is a prerequisite for replicating the synthetic route and generating the patented molecular entities [1]. Researchers should procure this exact hydrochloride salt to ensure the same reactivity and intermediate formation as described, as substitution with the free base may alter reaction kinetics and yield.

Impurity Profiling & Method Validation

Quality control (QC) and analytical development laboratories in the pharmaceutical industry require 2-Amino-3'-hydroxy-acetophenone hydrochloride as a certified reference standard (Phenylephrine Impurity 10) . Its procurement is mandatory for developing and validating stability-indicating HPLC or UHPLC methods for phenylephrine hydrochloride drug substances and products. Accurate quantification of this specific impurity is necessary to meet pharmacopoeial specifications and ensure drug safety and efficacy [2].

Tryptophan Metabolism & Oncology Research

Given its identity as a kynuridine metabolite and its documented association with tryptophan metabolism disturbances, this compound is a valuable research tool in oncology and metabolic studies [3]. Scientists investigating bladder cancer, leukemia, or anemia, where tryptophan metabolism is dysregulated, can use it as an analytical standard for metabolomics or to study its biological effects in relevant cell and animal models. Its hydrochloride form is preferred for enhanced stability and solubility in biological buffers for these assays .

Synthesis Optimization Reference

For process chemists optimizing the synthesis of 2-amino-3'-hydroxyacetophenone or its derivatives, the hydrochloride salt serves as a stable, solid reference material. Its well-defined properties, such as its specific melting point (221-222°C), provide a clear benchmark for confirming identity and purity of the synthesized product . The published preparation method with a 90% yield provides a validated starting point for further synthetic route development .

Application
Selection Property
Validation Focus
TRPM8 modulator synthesis
Reactant fidelity to patent route
Verify synthetic yield and intermediate formation
Impurity profiling & method validation
Certified impurity reference standard
HPLC/UHPLC method validation for phenylephrine
Tryptophan metabolism & oncology research
Metabolite analytical standard
Confirm solubility and stability in biological buffers
Synthesis optimization reference
Defined melting point and purity benchmark
Match published preparation method (90% yield)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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